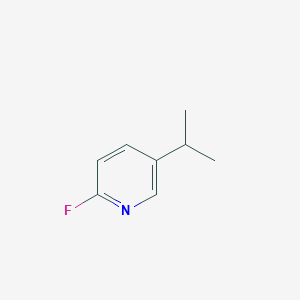

2-Fluoro-5-isopropylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUDTBPIZLFHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101298370 | |

| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1108725-56-9 | |

| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1108725-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101298370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Fluoro 5 Isopropylpyridine and Its Precursors

Strategic Approaches for Introducing Fluorine at the 2-Position of Pyridine (B92270) Systems

The introduction of a fluorine atom onto a pyridine ring, particularly at the electron-deficient 2-position, presents a distinct synthetic challenge. Methodologies are broadly categorized into electrophilic and nucleophilic approaches.

Direct electrophilic fluorination of the electron-deficient pyridine ring is inherently difficult. However, strategies have been developed that often involve either pre-activation of the substrate or the use of potent fluorinating agents. One approach involves the fluorination of 1,2-dihydropyridine precursors, which are more electron-rich and susceptible to electrophilic attack. Subsequent elimination of hydrogen fluoride (B91410) under mild conditions can then generate the aromatic fluoropyridine. nih.govresearchgate.net

A variety of N-F electrophilic fluorinating agents are available, each with varying reactivity. alfa-chemistry.com Their fluorinating power can be modulated by altering the substituents on the reagent, allowing for a tailored approach depending on the substrate's reactivity. beilstein-journals.orgnih.gov Agents like Selectfluor® (F-TEDA-BF₄) are widely used due to their stability and effectiveness. researchgate.netalfa-chemistry.com

| Agent Name | Abbreviation | Typical Application |

|---|---|---|

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Fluorination of electron-rich aromatics, alkenes, and enolates. alfa-chemistry.com |

| N-Fluorobenzenesulfonimide | NFSI | Economical and stable agent for fluorinating olefins, aromatics, and amides. alfa-chemistry.comgoogle.com |

| N-Fluoropyridinium Salts | NFPy | Reactivity is tunable by modifying the pyridine ring substituents. alfa-chemistry.combeilstein-journals.org |

Nucleophilic aromatic substitution (SNAr) is a more common and often more efficient method for introducing fluorine into the 2-position of a pyridine ring. This strategy relies on the displacement of a suitable leaving group, such as a halogen (Cl, Br) or a nitro group, by a nucleophilic fluoride source. nih.gov The inherent electron deficiency at the C2 position of the pyridine ring facilitates this type of reaction.

A classic example of this is the Halogen Exchange (Halex) reaction, where a 2-chloropyridine (B119429) or 2-bromopyridine (B144113) derivative is heated with a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent. researchgate.net The efficiency of the reaction can be enhanced by the use of phase-transfer catalysts or anhydrous fluoride sources like tetrabutylammonium (B224687) fluoride (TBAF). researchgate.net

Another powerful strategy involves the activation of the pyridine ring via N-oxidation. Pyridine-N-oxides are highly activated towards nucleophilic attack at the 2-position. researchgate.net Reaction of a pyridine-N-oxide with a halogenating agent can install a leaving group, or in some cases, direct fluorination can be achieved, followed by deoxygenation to yield the 2-fluoropyridine (B1216828) product. researchgate.net This approach has been successfully applied to the synthesis of various functionalized 2-fluoroheteroarenes under mild conditions. nih.gov

| Fluoride Source | Leaving Group | Typical Conditions | Reference |

|---|---|---|---|

| Potassium Fluoride (KF) | -Cl, -Br, -NO₂ | High temperatures (150-250 °C), polar aprotic solvents (DMSO, sulfolane) | researchgate.net |

| Cesium Fluoride (CsF) | -Cl, -Br | More reactive than KF, allows for lower reaction temperatures | researchgate.net |

| Tetrabutylammonium Fluoride (NBu₄F) | -Cl | Anhydrous conditions, room temperature, high yields | researchgate.net |

| Pyridine-N-Oxide Activation | -Cl, -Br (on N-oxide) | Mild conditions, compatible with diverse functional groups | nih.govresearchgate.net |

Methodologies for Installing the Isopropyl Moiety at the 5-Position of Pyridine Derivatives

Introducing an alkyl group, such as isopropyl, at a specific position on the pyridine ring requires regioselective methods to overcome the ring's general deactivation towards electrophilic substitution and the potential for reaction at multiple sites in nucleophilic additions.

Direct alkylation of the pyridine ring is challenging, but several strategies have been developed to achieve regiocontrol. One of the most powerful methods involves the use of organometallic reagents, such as Grignard reagents. nih.govorganic-chemistry.org The reaction of a Grignard reagent with an unsubstituted pyridine typically yields a mixture of 1,2- and 1,4-dihydropyridine (B1200194) adducts, which can then be oxidized to the corresponding 2- and 4-alkylpyridines.

To achieve substitution at the 5-position, a pre-functionalized pyridine is typically required. For instance, a Suzuki or Kumada cross-coupling reaction can be employed. Starting with a 5-halopyridine (e.g., 5-bromopyridine), a palladium or nickel catalyst can be used to couple the pyridine with an isopropyl-containing organometallic reagent, such as isopropylzinc halide or an isopropylboronic acid derivative.

Alternatively, the reaction of Grignard reagents with pyridine N-oxides can be highly regioselective. acs.orgrsc.org The N-oxide functionality activates the 2- and 6-positions for nucleophilic attack. While this doesn't directly lead to 5-substitution, it is a key strategy for functionalizing the ring, which can be followed by subsequent steps to build the desired substitution pattern. organic-chemistry.org For example, a 2-halo-pyridine N-oxide can be selectively alkylated at the 6-position, leaving the 2-halo group available for further transformation. acs.org

| Method | Starting Material | Reagent | Typical Product Position | Reference |

|---|---|---|---|---|

| Grignard Addition/Oxidation | Pyridine | i-PrMgBr, then oxidant | 2- and 4-isopropylpyridine | organic-chemistry.orgrsc.org |

| Suzuki Coupling | 5-Bromopyridine | Isopropylboronic acid, Pd catalyst | 5-isopropylpyridine | nih.gov |

| Grignard Addition to N-Oxide | Pyridine N-oxide | i-PrMgBr | 2-isopropylpyridine | organic-chemistry.orgacs.org |

| Minisci Reaction | Pyridine (protonated) | Source of isopropyl radicals | 2- and 4-isopropylpyridine | nih.gov |

An alternative to direct alkylation is the conversion of an existing functional group on the pyridine ring into an isopropyl group. wikipedia.org This approach can provide excellent regioselectivity if the initial functional group can be placed precisely at the 5-position.

For example, a 5-acetylpyridine can serve as a precursor. The acetyl group can be converted to an isopropyl group through several methods:

Wittig Reaction: Reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) converts the ketone to a terminal alkene (5-isopropenylpyridine). Subsequent catalytic hydrogenation reduces the double bond to afford the isopropyl group.

Grignard Addition and Reduction: Treatment of the 5-acetylpyridine with methylmagnesium bromide (MeMgBr) yields a tertiary alcohol. Dehydration of this alcohol gives the isopropenyl intermediate, which is then hydrogenated.

Wolff-Kishner or Clemmensen Reduction: While these methods reduce a ketone to a methylene (B1212753) group (ethyl in this case), they are part of the broader family of functional group interconversions used to modify alkyl substituents. ub.edumit.edu

Another precursor could be 5-pyridinecarboxylic acid or its ester derivative. Reaction with an excess of methylmagnesium bromide can convert the ester into the corresponding tertiary alcohol, which can then be processed as described above.

| Starting Functional Group (at C5) | Sequence of Reactions | Intermediate |

|---|---|---|

| Acetyl (-COCH₃) | 1. Wittig Reaction (Ph₃P=CH₂) 2. Hydrogenation (H₂, Pd/C) | Isopropenyl |

| Acetyl (-COCH₃) | 1. Grignard Addition (MeMgBr) 2. Dehydration (acid) 3. Hydrogenation (H₂, Pd/C) | 2-(Pyridin-5-yl)propan-2-ol |

| Carboxylic Acid Ester (-COOR) | 1. Grignard Addition (excess MeMgBr) 2. Dehydration (acid) 3. Hydrogenation (H₂, Pd/C) | 2-(Pyridin-5-yl)propan-2-ol |

Multi-Step Synthetic Sequences and Convergence Strategies

The synthesis of a disubstituted molecule like 2-fluoro-5-isopropylpyridine requires a multi-step approach where the order of reactions is critical to success. rsc.orgsavemyexams.com Both linear and convergent strategies can be envisioned.

A plausible linear sequence might start with a commercially available, differentially substituted pyridine, such as 2-chloro-5-bromopyridine.

Step 1: Isopropyl Group Installation. The bromine at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions than the chlorine at the 2-position. A Suzuki coupling with isopropylboronic acid or a similar organometallic reaction could selectively install the isopropyl group, yielding 2-chloro-5-isopropylpyridine.

Step 2: Fluorination. The remaining chloro group at the 2-position can then be displaced by fluoride using a nucleophilic fluorination (Halex) reaction. Heating with spray-dried KF in a polar aprotic solvent would afford the final product, this compound.

A convergent strategy would involve preparing a fluorinated pyridine piece and an isopropyl-containing piece separately before joining them. However, for a relatively small molecule like this, a linear approach starting from a pre-functionalized pyridine is often more efficient. google.commsesupplies.com The chosen pathway must consider the compatibility of the functional groups with the reaction conditions in each step. For instance, the nucleophilic fluorination step often requires high temperatures, which the isopropyl group must be able to withstand.

The strategic selection of starting materials and the sequence of bond-forming and functional group manipulation events are paramount in successfully and efficiently synthesizing this compound. baranlab.orguiowa.edu

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to reduce the environmental footprint of chemical processes. In the synthesis of this compound, these considerations focus on maximizing atom economy, utilizing less hazardous reagents, and minimizing waste.

One of the primary goals is to enhance atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. Traditional multi-step syntheses of substituted pyridines often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant byproduct streams. Modern approaches, such as C-H activation, offer a more atom-economical route to functionalized pyridines. mdpi.com By directly replacing a hydrogen atom with a functional group, these methods can reduce the number of synthetic steps and the amount of waste generated. mdpi.com

The choice of reagents is another critical aspect. For instance, in fluorination reactions, moving away from toxic and corrosive sources of fluoride is a key objective. nih.gov While reagents like sulfur-based deoxyfluorinating agents have been developed, they can be challenging to prepare and handle. acs.org The exploration of milder and more benign fluorinating agents is an active area of research. Similarly, the use of pentafluoropyridine (B1199360) (PFP) as a reagent for transformations like deoxyfluorination presents an alternative that can offer enhanced atom economy compared to traditional coupling agents. nih.govacs.org The primary byproduct of reactions involving PFP, tetrafluorohydroxypyridine, is noted to be largely unreactive, which can simplify purification processes. acs.org

Solvent selection also plays a significant role in the greenness of a synthesis. The ideal solvent should be non-toxic, renewable, and easily recyclable. While many laboratory-scale syntheses of pyridine derivatives still employ conventional organic solvents like tetrahydrofuran (B95107) (THF) and toluene (B28343) acs.org, the development of syntheses in greener solvents such as water, ionic liquids, or supercritical fluids is a key goal for sustainable chemistry.

Finally, the development of catalytic processes is central to green synthesis. Transition-metal-catalyzed cross-coupling reactions are instrumental in constructing the pyridine scaffold and introducing substituents. mdpi.com The efficiency of these catalysts, their ability to operate under mild conditions, and the potential for their recovery and reuse are all important green chemistry metrics.

| Green Chemistry Principle | Application in this compound Synthesis | Research Finding |

| Atom Economy | Utilizing C-H activation to directly functionalize the pyridine ring, minimizing byproducts. | C-H activation is a powerful method for constructing complex molecules with excellent atomic economy. mdpi.com |

| Safer Reagents | Exploring alternatives to hazardous fluorinating agents and coupling reagents. | Pentafluoropyridine (PFP) offers enhanced atom economy over traditional coupling reagents in some applications. nih.govacs.org |

| Benign Solvents | Reducing the use of hazardous organic solvents like THF and toluene. | Many current academic syntheses of substituted pyridines utilize traditional organic solvents. acs.org |

| Catalysis | Employing efficient and recyclable catalysts for cross-coupling and functionalization reactions. | Transition-metal catalysts are widely used for the synthesis of functionalized pyridines. mdpi.com |

Scalability and Process Optimization in Academic Synthesis

The transition of a synthetic route from a laboratory setting to a larger, potentially industrial, scale presents a unique set of challenges. For this compound and its precursors, scalability requires careful consideration of reaction conditions, reagent costs, and process safety.

A significant hurdle in scaling up many academic syntheses of functionalized pyridines is the reliance on cryogenic conditions and highly reactive organometallic reagents, such as organolithium compounds. nih.govacs.org While effective on a small scale, the use of reagents like tert-butyllithium (B1211817) at low temperatures (-78 °C) for reactions such as bromine-lithium exchange can be problematic on a larger scale due to safety concerns and the need for specialized equipment. nih.govacs.org Flow chemistry offers a potential solution to this challenge, enabling the use of highly reactive intermediates at ambient temperatures with improved safety and control. researchgate.net

Process optimization also involves a detailed study of reaction parameters to maximize yield and purity while minimizing reaction times and energy consumption. This can involve optimizing catalyst loading, reaction temperature, and concentration. For instance, in the preparation of a precursor, it was found that increasing the stirring speed and carrying out the reaction under an inert atmosphere could prevent the formation of byproducts and improve yield on a larger scale. google.com

The purification of the final product and intermediates is another critical factor in scalability. Methods that are convenient in the lab, such as column chromatography, can become bottlenecks in large-scale production. Therefore, developing synthetic routes that yield products with high purity, potentially allowing for purification by crystallization or distillation, is highly desirable. nih.govgoogle.com For example, a patented method for preparing 2-fluoro-5-formyl chloropyridine, a potential precursor, highlights purification by reduced pressure rectification to achieve high purity suitable for industrial production. google.com

Furthermore, the cost and availability of starting materials are crucial for a scalable synthesis. While complex, multi-step syntheses from simple building blocks are common in academic research, a commercially viable process often favors routes that utilize readily available and cost-effective starting materials.

| Scalability Challenge | Potential Solution/Optimization Strategy | Research Finding |

| Cryogenic Conditions | Utilizing flow chemistry to enable reactions at ambient temperatures. | Flow microreactor systems can be used for reactions involving organolithium reagents without cryogenic conditions. researchgate.net |

| Reactive Reagents | Careful control of reaction parameters and use of less hazardous alternatives where possible. | Increasing stirring speed and using an inert atmosphere improved yield in a scaled-up reaction. google.com |

| Purification | Designing syntheses that allow for non-chromatographic purification methods like crystallization or distillation. | High-purity products can be obtained through methods like reduced pressure rectification, which is suitable for industrial scale. google.com |

| Starting Material Cost | Selecting synthetic routes that begin from readily available and inexpensive precursors. | The development of methodologies utilizing simple molecular building blocks is a key research area. nih.govacs.org |

Elucidating the Chemical Reactivity and Transformation Pathways of 2 Fluoro 5 Isopropylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the 2-Fluoro-5-isopropylpyridine scaffold. The pyridine (B92270) ring, being inherently electron-deficient, is pre-disposed to attack by nucleophiles, a reactivity that is significantly enhanced by the presence of a good leaving group like fluorine.

The C-2 position of the pyridine ring is highly activated towards nucleophilic attack. This activation is a consequence of the cumulative electron-withdrawing inductive effects of the ring nitrogen and the fluorine atom, which polarize the C-F bond and stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The fluoride (B91410) ion is an excellent leaving group in SNAr reactions, often demonstrating reactivity superior to other halogens. masterorganicchemistry.com Consequently, the fluorine atom at the C-2 position can be readily displaced by a wide range of nucleophiles under relatively mild conditions.

A diverse array of functionalities can be installed at the C-2 position through SNAr reactions. Various oxygen, nitrogen, sulfur, and carbon-based nucleophiles can be employed to create new C-O, C-N, C-S, and C-C bonds, respectively. This versatility makes this compound a valuable building block in the synthesis of more complex substituted pyridines.

Table 1: Representative SNAr Reactions on 2-Fluoropyridine (B1216828) Scaffolds This table presents typical transformations analogous to those expected for this compound, based on studies of related 2-fluoropyridines.

| Nucleophile | Reagent Example | Resulting Functional Group | Typical Conditions |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Methoxy-5-isopropylpyridine | MeOH, Room Temp to 60 °C |

| Phenoxide | Sodium Phenoxide (NaOPh) | 2-Phenoxy-5-isopropylpyridine | DMF or DMSO, 80-120 °C |

| Primary Amine | Benzylamine | N-Benzyl-5-isopropylpyridin-2-amine | K₂CO₃, DMSO, 100 °C |

| Secondary Amine | Morpholine | 4-(5-isopropylpyridin-2-yl)morpholine | K₂CO₃, DMSO, 100 °C |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-5-isopropylpyridine | DMF or THF, Room Temp |

The regioselectivity of SNAr reactions on this compound is overwhelmingly directed at the C-2 position, as this is the location of the only viable leaving group. The role of the isopropyl group at the C-5 position is primarily electronic. As an alkyl group, it exerts a weak electron-donating effect through induction and hyperconjugation.

In the context of SNAr, electron-donating groups generally decrease the rate of reaction by increasing the electron density of the aromatic ring, which slightly disfavors the initial attack by a nucleophile. However, this effect is modest and does not alter the position of the attack. Therefore, the isopropyl group's influence is on the reaction kinetics rather than the regiochemical outcome; the substitution product will consistently be the 2-substituted-5-isopropylpyridine.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene (B151609). The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, the basic nitrogen is prone to protonation or complexation with Lewis acids under typical EAS conditions, which further deactivates the ring by introducing a positive charge.

Predicting the site of electrophilic attack on this compound requires an analysis of the competing directing effects of the substituents and the pyridine nitrogen.

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta position (C-3 and C-5).

Fluoro Group (at C-2) : Deactivating due to its inductive effect but directs ortho and para (to C-3 and C-6).

Isopropyl Group (at C-5) : Activating due to its electron-donating nature and directs ortho and para (to C-4 and C-6).

Considering these combined influences:

C-3 : Directed by the nitrogen (meta) and the fluorine (ortho). It is, however, deactivated by both.

C-4 : Strongly directed by the activating isopropyl group (ortho).

C-6 : Directed by both the fluorine (para) and the isopropyl group (ortho).

The most probable site for electrophilic attack is the C-4 or C-6 position. The C-6 position benefits from the directing influence of two groups. However, the C-4 position is ortho to the activating isopropyl group and meta to the deactivating fluorine, making it a strong candidate. The precise outcome would likely depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role, especially at the C-6 position, which is flanked by the isopropyl group.

Oxidation Reactions of the Isopropyl Side Chain

The isopropyl group attached to the pyridine ring is susceptible to oxidation, particularly at the benzylic-like carbon atom (the carbon directly attached to the ring). This position is activated due to the ability of the aromatic ring to stabilize radical or ionic intermediates.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can be used to oxidize the isopropyl side chain. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction typically proceeds via cleavage of the C-C bonds of the alkyl group, leading to the formation of a carboxylic acid at the position of attachment. For this reaction to occur, the benzylic carbon must bear at least one hydrogen atom, a condition met by the isopropyl group. The expected product from the vigorous oxidation of this compound is 2-Fluoro-5-carboxypyridine . Milder oxidation conditions might yield 2-(2-fluoro-5-pyridinyl)propan-2-ol or 2-(5-fluoro-2-pyridinyl)propanone, though complete oxidation to the carboxylic acid is a common outcome with powerful oxidants.

Table 2: Potential Oxidation Products of the Isopropyl Side Chain

| Oxidizing Agent | Typical Conditions | Expected Major Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Heat, aqueous base | 2-Fluoro-5-carboxypyridine |

| Chromic Acid (H₂CrO₄) | Heat, aqueous acid | 2-Fluoro-5-carboxypyridine |

| Molecular Oxygen (O₂) with catalyst | Catalyst, heat/light | 2-(2-fluoro-5-pyridinyl)propan-2-ol or Ketone |

Reduction Reactions of the Pyridine Core and Functional Groups

The pyridine core of this compound can be reduced to the corresponding piperidine ring. Catalytic hydrogenation is a common and effective method for this transformation.

Using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere, the aromatic pyridine ring can be fully saturated. youtube.comgoogle.com This hydrogenation typically occurs with cis-stereoselectivity, meaning the hydrogen atoms add to the same face of the ring. This results in the formation of cis-2-Fluoro-5-isopropylpiperidine.

A significant competing pathway during the hydrogenation of fluoropyridines is hydrodefluorination, where the C-F bond is cleaved and replaced with a C-H bond. nih.gov This side reaction is particularly prevalent for fluorine atoms at the 2- and 4-positions. Therefore, the reduction of this compound may yield a mixture of the desired fluorinated piperidine and the defluorinated product, 5-isopropylpiperidine. The reaction conditions, including catalyst choice, solvent, and pressure, can be optimized to favor the desired fluorinated product.

Table 3: Expected Products from the Reduction of this compound

| Reagents | Reaction Type | Expected Major Product | Potential Byproduct |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Catalytic Hydrogenation | cis-2-Fluoro-5-isopropylpiperidine | 5-isopropylpiperidine |

C-H Activation and Functionalization Studies

The direct functionalization of C-H bonds is a powerful tool in organic synthesis, offering an atom-economical approach to molecular elaboration. For this compound, both the pyridine ring (C(sp2)-H) and the isopropyl group (C(sp3)-H) present opportunities for such transformations.

The electron-deficient nature of the pyridine ring makes it susceptible to C-H functionalization, with the regioselectivity being influenced by the substituents present. nih.govrsc.org For 2,5-disubstituted pyridines, the positions available for C-H activation are C-3, C-4, and C-6. The fluorine atom at the C-2 position is a weak deactivating group via induction but can direct ortho-metalation to the C-3 position. Conversely, the isopropyl group at C-5 is an electron-donating group that can direct functionalization to the C-4 and C-6 positions.

Transition metal-catalyzed C-H activation often shows a preference for the position ortho to the directing group. nih.gov In the case of this compound, the nitrogen atom of the pyridine ring can act as a directing group, favoring functionalization at the C-6 position. However, the steric bulk of the isopropyl group at the C-5 position might hinder this approach.

Recent advancements have highlighted methods for distal C-H functionalization of pyridines, allowing for selective reactions at the C-3 and C-4 positions. nih.gov For instance, iridium-catalyzed borylation has been shown to functionalize pyridines at the C-3 and C-4 positions, with the regioselectivity being influenced by steric factors. nih.gov While specific studies on this compound are limited, the reactivity of analogous 2,5-substituted pyridines suggests that a mixture of products could be obtained depending on the catalyst and reaction conditions employed.

Table 1: Regioselectivity in C-H Borylation of Substituted Pyridines

| Substrate | Catalyst System | Position of Borylation | Reference |

|---|---|---|---|

| 5-Bromo-2-cyanopyridine | [Ir(cod)(OMe)]2/dtbpy | C3/C4 (67:33) | nih.gov |

| Pyridine | [IrCl(cod)]2/dtbpy | C3/C4 (67:33) | nih.gov |

The isopropyl group of this compound possesses both primary and tertiary C(sp3)-H bonds, which can be selectively functionalized. The benzylic-like tertiary C-H bond is generally more reactive towards radical abstraction and certain metal-catalyzed C-H activation processes.

Various methods have been developed for the C(sp3)-H functionalization of alkylarenes, which serve as good models for the isopropyl group on the pyridine ring. researchgate.net These methods often involve transition metal catalysts, such as rhodium or ruthenium, that can selectively activate C-H bonds. For instance, rhodium-catalyzed carbene insertion into C-H bonds has been shown to be effective for the functionalization of benzylic and allylic C-H bonds. nih.gov

Metal-free approaches, often involving radical intermediates, have also been developed for the functionalization of C(sp3)-H bonds. rsc.org These reactions can be initiated by peroxides or other radical initiators and can lead to the introduction of various functional groups. rsc.orgrsc.org The selectivity in these reactions is often governed by the stability of the resulting radical intermediate, with tertiary radicals being more stable than primary ones.

Metal-Catalyzed Cross-Coupling Reactions

The fluorine atom at the C-2 position of this compound can act as a leaving group in metal-catalyzed cross-coupling reactions, although the C-F bond is generally less reactive than other carbon-halogen bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While the activation of C-F bonds by palladium is challenging, it has been achieved under specific conditions, often requiring specialized ligands and reaction conditions. mdpi.com The reactivity of 2-fluoropyridines in palladium-catalyzed cross-coupling reactions has been demonstrated. For instance, 2-fluoropyridines can undergo Negishi cross-coupling reactions after ortho-lithiation and zincation. nih.govljmu.ac.uk

The Buchwald-Hartwig amination of 2-fluoropyridines has also been reported, providing a route to 2-aminopyridine derivatives. researchgate.net In some cases, the regioselectivity of the coupling can be controlled. For example, in 2-fluoro-4-iodopyridine, palladium-catalyzed amination occurs selectively at the 4-position, leaving the C-F bond intact. researchgate.net

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Fluoropyridines

| Fluoropyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Fluoropyridine | 2-Bromophenyl acetate (after lithiation/zincation) | XPhos-based Pd precatalyst | Benzofuropyridine | nih.govljmu.ac.uk |

| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)2/BINAP | 4-Amino-2-fluoropyridine | researchgate.net |

| 2-Pyridyl carbamoyl fluorides | Boronic acids | Palladium catalyst | Pyridyl amides | rsc.org |

Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed methods, often offering complementary reactivity. rsc.org Copper catalysts have been shown to be effective in the cross-coupling of aryl halides, including fluorides, with various nucleophiles. rsc.org

For instance, copper-catalyzed fluorination of 2-pyridyl aryl bromides has been achieved using a copper(I) catalyst and a silver fluoride source. rsc.org The pyridyl group plays a crucial role in these reactions, likely by coordinating to the copper center and facilitating the catalytic cycle. Copper has also been used to catalyze the trifluoromethylthiolation of aryl halides with the assistance of a pyridyl directing group. nih.gov While direct examples with this compound are not available, these studies suggest that the pyridine nitrogen could direct copper-catalyzed transformations at other positions of the ring or that the C-F bond could potentially be activated under specific copper-catalyzed conditions.

Stereoselective Transformations Involving this compound

Currently, there is a lack of specific information in the searched literature regarding stereoselective transformations directly involving this compound. Stereoselective reactions typically require the creation of a new chiral center in a controlled manner. masterorganicchemistry.comkhanacademy.orgyoutube.com For this compound, such transformations could potentially involve:

Asymmetric C-H functionalization of the isopropyl group: This would involve the enantioselective functionalization of one of the two prochiral methyl groups or the tertiary C-H bond. Catalytic systems for enantioselective C(sp3)-H functionalization are an active area of research. nih.gov

Stereoselective reactions at the pyridine ring: If a reaction at the pyridine ring were to introduce a new stereocenter, for example, through a nucleophilic addition that breaks the aromaticity, it could potentially be rendered stereoselective by using a chiral catalyst or reagent.

Given the absence of direct experimental data, this area remains an open field for future investigation. The development of stereoselective methods for the functionalization of such substituted pyridines would be of significant interest for the synthesis of complex, enantioenriched molecules.

Mechanistic Investigations of Reactions Involving 2 Fluoro 5 Isopropylpyridine

Reaction Mechanism Elucidation for SNAr and EAS Pathways

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction pathway for 2-fluoro-5-isopropylpyridine is nucleophilic aromatic substitution (SNAr). This mechanism is favored due to the presence of the electron-withdrawing nitrogen atom in the pyridine (B92270) ring and the good leaving group ability of the fluorine atom. The SNAr reaction proceeds via a two-step addition-elimination mechanism.

In the first step, a nucleophile attacks the carbon atom bonded to the fluorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is stabilized by resonance, with the negative charge delocalized over the aromatic ring and particularly onto the electronegative nitrogen atom. The presence of the isopropyl group at the 5-position can further influence the stability of this intermediate.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally more challenging compared to benzene (B151609) due to the deactivating effect of the electron-withdrawing nitrogen atom. youtube.com The nitrogen atom reduces the electron density of the ring, making it less nucleophilic and thus less reactive towards electrophiles. youtube.com Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen can be protonated, further deactivating the ring.

For this compound, any potential EAS reaction would involve the attack of an electrophile on the electron-rich centers of the pyridine ring. The mechanism proceeds through a two-step process involving the formation of a positively charged carbocation intermediate, often referred to as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org The position of electrophilic attack is directed by the combined electronic effects of the fluorine and isopropyl substituents, as well as the deactivating effect of the pyridine nitrogen.

Role of Steric and Electronic Effects in Reactivity and Selectivity

The reactivity and selectivity of this compound in both SNAr and EAS reactions are significantly influenced by steric and electronic effects of its substituents.

Electronic Effects:

Fluorine: The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack at the C2 position.

Isopropyl Group: The isopropyl group at the 5-position has a weak electron-donating inductive effect (+I) and a hyperconjugative effect, which can slightly activate the ring for electrophilic substitution and influence the regioselectivity.

Pyridine Nitrogen: The nitrogen atom is strongly electron-withdrawing, deactivating the ring towards EAS and directing incoming electrophiles primarily to the meta position (C3 and C5). youtube.com In SNAr, the nitrogen atom helps to stabilize the negative charge of the Meisenheimer intermediate.

In SNAr reactions, the electron-withdrawing nature of the fluorine and the pyridine nitrogen work in concert to facilitate nucleophilic attack at the C2 position. In EAS reactions, the deactivating effects of the nitrogen and fluorine generally outweigh the activating effect of the isopropyl group, making these reactions difficult.

Steric Effects:

The isopropyl group can exert a steric hindrance effect, which may influence the approach of nucleophiles or electrophiles to the adjacent positions on the ring. However, in the case of SNAr at the 2-position, the isopropyl group is at the 5-position and is less likely to cause significant steric hindrance to the incoming nucleophile.

The following table summarizes the expected directing effects of the substituents in this compound for EAS reactions:

| Substituent | Position | Electronic Effect | Directing Influence for EAS |

| Fluorine | 2 | -I (strong), +M (weak) | Ortho, Para directing (deactivating) |

| Isopropyl | 5 | +I (weak), Hyperconjugation | Ortho, Para directing (activating) |

| Pyridine Nitrogen | 1 | -I (strong), -M (strong) | Meta directing (deactivating) |

Transition State Analysis and Reaction Kinetics

The kinetics of SNAr reactions involving 2-fluoropyridines are well-studied. The reaction generally follows second-order kinetics, being first order in both the substrate and the nucleophile. The rate of reaction is highly dependent on the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the pyridine ring.

For the SNAr reaction of this compound, the transition state for the rate-determining step (formation of the Meisenheimer complex) would involve the partial formation of the new carbon-nucleophile bond and the localization of negative charge on the pyridine ring. The stability of this transition state is a key factor in determining the reaction rate.

Kinetic studies on analogous compounds, such as 2-fluoro-5-nitropyridine, show that the fluorine atom is a much better leaving group than other halogens in SNAr reactions on pyridine rings. rsc.org This is attributed to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom it is attached to.

A hypothetical comparison of relative reaction rates for SNAr on substituted 2-halopyridines is presented below:

| Substrate | Relative Rate |

| 2-Fluoro-5-nitropyridine | High |

| 2-Chloro-5-nitropyridine | Moderate |

| This compound | Moderate |

| 2-Chloro-5-isopropylpyridine | Low |

This table is illustrative and based on general principles of SNAr reactivity.

Intermediate Characterization and Identification in Reaction Pathways

The direct characterization of reaction intermediates provides crucial evidence for a proposed mechanism. In the context of SNAr reactions of this compound, the key intermediate is the Meisenheimer complex.

While the direct observation of the Meisenheimer complex for this compound itself is not documented in the provided search results, studies on analogous systems with strongly electron-withdrawing groups have allowed for their characterization using techniques such as NMR and UV-Vis spectroscopy at low temperatures. These studies confirm the formation of a stable, colored intermediate, which is consistent with the structure of a Meisenheimer complex.

For EAS reactions, the intermediate is the sigma complex or arenium ion. These are typically highly reactive and difficult to observe directly. Their existence is largely inferred from kinetic data and theoretical calculations. The structure and stability of these cationic intermediates determine the regiochemical outcome of the electrophilic substitution.

Computational and Theoretical Studies of 2 Fluoro 5 Isopropylpyridine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure of 2-fluoro-5-isopropylpyridine. DFT methods, such as the B3LYP hybrid functional, combined with various basis sets (e.g., 6-311G(d,p), cc-pVTZ), are used to determine the molecule's optimized geometry and electronic energy. figshare.com These calculations yield key structural parameters, including bond lengths and angles, providing a precise three-dimensional representation of the molecule.

For pyridine (B92270) derivatives, DFT calculations can predict geometries that reproduce structural parameters with good accuracy. mostwiedzy.pl The electronic properties derived from these computations, such as the distribution of electron density and molecular electrostatic potential (MEP), offer insights into the molecule's charge distribution. The MEP analysis, in particular, helps in identifying the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions.

Table 1: Representative Theoretical Calculation Parameters for Pyridine Derivatives

| Parameter | Method/Basis Set | Application |

| Optimized Geometry | DFT/B3LYP/cc-pVTZ | Determination of stable molecular structure |

| Electronic Energy | DFT/B3LYP/6-311G++(d,p) | Calculation of molecular stability |

| Vibrational Frequencies | DFT/B3LYP/cc-pVTZ | Prediction of IR and Raman spectra |

| Molecular Electrostatic Potential | DFT/B3LYP | Analysis of charge distribution and reactive sites |

This table is illustrative and shows typical methods used for similar molecules.

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital (MO) theory is instrumental in predicting the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For substituted pyridine compounds, the analysis of these frontier molecular orbitals (FMOs) reveals that charge transfer can occur within the molecule. mostwiedzy.placs.org The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the fluorine atom and the nitrogen atom, with their high electronegativity, significantly influence the electronic distribution and the energies of the frontier orbitals. This analysis helps in predicting how the molecule will interact with other reagents. A recently developed method, the Projection of Orbital Coefficient Vector (POCV), offers a way to predict π electronic properties and directional reactivity by explicitly considering orbital overlap directions. nih.gov

Conformational Analysis of the Isopropyl Group and Pyridine Ring

The conformational flexibility of this compound is primarily associated with the rotation of the isopropyl group relative to the planar pyridine ring. Computational methods are employed to explore the potential energy surface related to this rotation. These studies can identify the most stable conformers (energy minima) and the rotational energy barriers (transition states).

In a related pyrimidine compound, static disorders in an isopropyl substituent have been observed, which are attributed to anisotropic thermal motion. mostwiedzy.pl For this compound, conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angle defined by the C-C bond connecting the isopropyl group to the pyridine ring. Factors such as steric hindrance between the methyl groups of the isopropyl substituent and the adjacent hydrogen atom on the pyridine ring, as well as subtle electronic interactions, will determine the preferred conformations. Understanding these preferences is crucial as the conformation can influence the molecule's reactivity and its interactions in biological systems.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts)

Computational chemistry provides a reliable means of predicting the spectroscopic signatures of molecules, which is invaluable for structure verification and interpretation of experimental data. DFT calculations are now commonly used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov

For fluorinated aromatic compounds like this compound, predicting ¹⁹F NMR chemical shifts is particularly useful. nih.gov Quantum chemical methods can compute the absolute isotropic shieldings, which are then converted to chemical shifts by referencing them against a standard. To improve accuracy, linear scaling methods are often applied to correct for systematic errors in the calculations. nih.gov For instance, the ωB97XD functional with the aug-cc-pvdz basis set has been recommended for its balance of accuracy and computational cost in predicting ¹⁹F NMR chemical shifts. researchgate.net Such predictions can help in assigning the signals in an experimental spectrum to specific nuclei within the molecule. nih.govresearchgate.net The inclusion of solvent effects in the calculations, often through continuum models, can further enhance the accuracy of the predicted shifts. nih.govresearchgate.net

Table 2: Illustrative Comparison of Experimental vs. Predicted ¹⁹F NMR Chemical Shifts for a Fluorinated Aromatic Compound

| Compound Moiety | Experimental Shift (ppm) | Calculated Shift (ppm) - Gas Phase | Calculated Shift (ppm) - Solvent Model |

| Aromatic Fluorine 1 | -110.5 | -112.1 | -111.0 |

| Aromatic Fluorine 2 | -125.2 | -127.0 | -125.8 |

This data is hypothetical and serves to illustrate the typical accuracy of such predictions.

Reaction Pathway Modeling and Energy Landscape Mapping

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), chemists can identify the most likely reaction pathways. This involves locating the transition states that connect reactants to products and calculating the associated activation energies.

DFT calculations are used to model the thermodynamics and kinetics of reaction pathways, such as those involved in the functionalization of the pyridine ring. unjani.ac.idacs.org For example, in the phosphonation of pyridines, mechanistic investigations have characterized key intermediates and transition states, allowing for an understanding of the factors that control reactivity and selectivity. acs.org Methods like the Artificial Force Induced Reaction (AFIR) can be used for systematic searches of reaction pathways, helping to uncover both desired and undesired routes. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, an energy landscape can be constructed. This landscape provides a comprehensive view of the reaction, revealing the feasibility of different pathways and explaining observed experimental outcomes. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation beyond Basic Identification

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Fluoro-5-isopropylpyridine. By examining the magnetic properties of ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei, a detailed map of the molecular connectivity and environment can be constructed.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the isopropyl group. The pyridine protons will appear as multiplets, with their chemical shifts and coupling patterns influenced by the positions of the fluorine and isopropyl substituents. The isopropyl group will exhibit a characteristic septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups.

¹⁹F NMR spectroscopy is particularly informative due to the wide chemical shift range and high sensitivity of the ¹⁹F nucleus. wikipedia.org For this compound, a single resonance is expected, the precise chemical shift of which is highly sensitive to the electronic environment of the pyridine ring. icpms.czazom.com Its coupling to adjacent protons (³JHF) provides further structural confirmation. helixchrom.com

While more specialized, ¹⁵N NMR can offer valuable data on the electronic state of the nitrogen atom within the pyridine ring. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can correlate the ¹⁵N nucleus with protons in the molecule to further solidify structural assignments. fluorine1.ru

Table 1: Predicted NMR Data for this compound (Note: These are predicted values based on general principles and data from similar compounds like 2-fluoropyridine (B1216828). Actual experimental values may vary.)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H NMR | |||

| H-3 | ~6.9 - 7.2 | Doublet of doublets (dd) | J(H3-H4), J(H3-F) |

| H-4 | ~7.5 - 7.8 | Doublet of doublets (dd) | J(H4-H3), J(H4-H6) |

| H-6 | ~8.0 - 8.2 | Doublet (d) | J(H6-H4) |

| -CH(CH₃)₂ | ~2.9 - 3.1 | Septet | J(CH-CH₃) |

| -CH(CH₃)₂ | ~1.2 - 1.4 | Doublet (d) | J(CH₃-CH) |

| ¹³C NMR | |||

| C-2 | ~160 - 165 | Doublet (d) | ¹J(CF) ~230-250 |

| C-3 | ~115 - 120 | Doublet (d) | ²J(CF) ~10-30 |

| C-4 | ~140 - 145 | Singlet (s) or small d | ⁴J(CF) |

| C-5 | ~135 - 140 | Singlet (s) | |

| C-6 | ~145 - 150 | Doublet (d) | ³J(CF) |

| Isopropyl CH | ~30 - 35 | Singlet (s) | |

| Isopropyl CH₃ | ~20 - 25 | Singlet (s) | |

| ¹⁹F NMR | ~ -60 to -70 | Multiplet | J(F-H3), J(F-H4), etc. |

Through-space coupling, observed in Nuclear Overhauser Effect Spectroscopy (NOESY) or related experiments, occurs when two nuclei are close in space, regardless of whether they are connected by chemical bonds. While this compound has only one fluorine atom, precluding ¹⁹F-¹⁹F coupling, the principle is crucial for determining the molecule's preferred conformation. ¹H-¹⁹F through-space couplings (HOESY) can be measured to establish the spatial proximity between the fluorine atom and the protons of the isopropyl group. nih.gov The intensity of these correlations is dependent on the internuclear distance, allowing for the characterization of the rotational orientation of the isopropyl group relative to the fluoropyridine ring. rsc.orgnih.gov

Dynamic NMR (DNMR) is used to study the rates of conformational changes in molecules, such as bond rotations. For this compound, the rotation of the isopropyl group around the C5-C(isopropyl) bond may be hindered. By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals for the methyl protons of the isopropyl group. At low temperatures, where the rotation is slow on the NMR timescale, two separate signals for the diastereotopic methyl groups might be observed. As the temperature increases, the rotation becomes faster, causing these signals to broaden, coalesce, and eventually sharpen into a single doublet. Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (rotational barrier) for this process. rsc.org

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀FN), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion [M]⁺, distinguishing it from other compounds with the same nominal mass.

Electron impact (EI) mass spectrometry would also reveal characteristic fragmentation patterns. The molecular ion would be observed, and key fragments would likely arise from the loss of a methyl group ([M-15]⁺) from the isopropyl moiety, or the loss of the entire isopropyl group ([M-43]⁺). Further fragmentation of the remaining fluoropyridine ring would be expected. Based on the fragmentation of 2-fluoropyridine, which shows major peaks at m/z 97, 70, and 50, similar fragments could be anticipated after the initial loss of the isopropyl group. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Identity | Fragmentation Pathway |

| 139 | [M]⁺ | Molecular Ion |

| 124 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |

| 96 | [M - C₃H₇]⁺ | Loss of the isopropyl radical |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org The resulting spectra provide a "fingerprint" that is unique to the compound's structure and functional groups.

For this compound, the IR spectrum would show characteristic absorption bands for:

C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the isopropyl group just below 3000 cm⁻¹.

C=C and C=N stretching: Vibrations within the pyridine ring, typically in the 1400-1600 cm⁻¹ region.

C-F stretching: A strong absorption band, typically in the 1000-1300 cm⁻¹ region, characteristic of the carbon-fluorine bond.

C-H bending: Vibrations associated with the isopropyl group, visible in the 1350-1470 cm⁻¹ region.

Raman spectroscopy, which relies on changes in polarizability, would be particularly useful for observing the symmetric vibrations of the pyridine ring that may be weak in the IR spectrum. acs.orgorganicchemistrydata.org Together, these techniques confirm the presence of the key functional groups and provide a complete vibrational profile of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's structure by determining the precise arrangement of atoms in a single crystal. chemicalbook.com By diffracting X-rays off a crystalline sample of this compound, a three-dimensional electron density map can be generated, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

While a crystal structure for this compound itself is not publicly available, data from the closely related compound 2-Fluoro-5-(4-fluorophenyl)pyridine illustrates the type of information obtained. nih.gov For such a compound, crystallography defines the planarity of the pyridine ring and the dihedral angle between the ring and its substituent. nih.gov A similar analysis on this compound would definitively establish the conformation of the isopropyl group relative to the ring in the solid state and identify any significant intermolecular forces, such as hydrogen bonds or π-stacking, that dictate the crystal packing. nih.gov

Table 3: Illustrative Crystal Data Parameters from a Related Fluoropyridine (Data for 2-Fluoro-5-(4-fluorophenyl)pyridine, C₁₁H₇F₂N) nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 20.365 |

| b (Å) | 3.8303 |

| c (Å) | 11.4835 |

| V (ų) | 895.74 |

| Z (molecules/cell) | 4 |

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for analyzing it within complex mixtures. chemimpex.com

An HPLC method would typically utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier. sielc.com This allows for the separation of the target compound from starting materials, by-products, or degradants. A UV detector would be suitable for quantification, as the pyridine ring is chromophoric.

For GC analysis, a capillary column with a suitable stationary phase would be used to separate the compound based on its volatility and polarity. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as a detector would provide high sensitivity and, in the case of GC-MS, structural confirmation of the eluted peak. These chromatographic methods are crucial for quality control, ensuring the compound meets required purity specifications.

Derivatives and Analogues of 2 Fluoro 5 Isopropylpyridine: Synthesis and Reactivity

Synthesis of Substituted 2-Fluoro-5-isopropylpyridine Derivatives

The synthesis of substituted derivatives of this compound can be approached through two primary strategies: construction of the substituted pyridine (B92270) ring from acyclic precursors or, more commonly, functionalization of a pre-existing fluoropyridine core.

One established route to fluoropyridine synthesis involves a diazotization-fluorination sequence known as the Balz-Schiemann reaction. wikipedia.orgyoutube.com This method typically starts with an appropriate aminopyridine. For instance, a substituted 2-amino-5-isopropylpyridine could be treated with a nitrite (B80452) source in the presence of hydrogen fluoride (B91410) or its equivalent to generate a diazonium salt, which subsequently decomposes to install the fluorine atom at the 2-position. wikipedia.orgyoutube.com Subsequent modifications to other positions on the ring can then be carried out.

Transition metal-catalyzed cross-coupling reactions are also pivotal in building substituted pyridine frameworks. Starting with a dihalopyridine bearing an isopropyl group, selective coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig) can introduce various substituents. The fluorine atom can be introduced either before or after the coupling steps, depending on the stability of the intermediates and the desired regioselectivity.

The following table outlines conceptual synthetic approaches for derivatives:

| Target Derivative | Precursor Example | Key Reaction Type |

| 2-Fluoro-5-isopropyl-3-arylpyridine | 3-Bromo-2-fluoro-5-isopropylpyridine | Suzuki Coupling |

| 2-Fluoro-5-isopropyl-4-aminopyridine | 4-Chloro-2-fluoro-5-isopropylpyridine | Buchwald-Hartwig Amination |

| 2-Fluoro-5-isopropyl-6-methylpyridine | 6-Bromo-2-fluoro-5-isopropylpyridine | Stille Coupling |

These methods provide a versatile toolkit for accessing a wide range of substituted this compound derivatives, enabling the systematic exploration of their chemical and physical properties.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is profoundly influenced by the interplay of its substituents. The fluorine atom at the C2 position and the isopropyl group at the C5 position exert significant electronic and steric effects that dictate the molecule's behavior in chemical reactions.

Electronic Effects of the Fluorine Substituent: Fluorine is the most electronegative element, and its presence at the C2 position has a strong activating effect on the pyridine ring towards nucleophilic aromatic substitution (SNAr). researchgate.net The fluorine atom's inductive electron withdrawal polarizes the C2-F bond and stabilizes the negatively charged Meisenheimer complex intermediate formed during nucleophilic attack. This makes the fluoride a good leaving group in SNAr reactions, often proceeding under milder conditions compared to chloro- or bromo-pyridines.

Influence of Additional Substituents: The introduction of other functional groups further modulates this reactivity. Structure-activity relationship (SAR) studies on various pyridine derivatives have established clear trends. pearson.com

Electron-Withdrawing Groups (EWGs): An EWG (e.g., -NO₂, -CN) placed elsewhere on the ring would further enhance the pyridine's electrophilicity, increasing the rate of nucleophilic attack.

Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -OCH₃, -NH₂) would decrease the ring's electrophilicity, potentially slowing down SNAr reactions.

The following table summarizes the predicted effects of additional substituents on the reactivity of the this compound core towards nucleophiles.

| Substituent at C4 or C6 | Group Type | Predicted Effect on SNAr at C2 |

| -NO₂ | Electron-Withdrawing | Rate Acceleration |

| -Cl | Electron-Withdrawing (Inductive) | Rate Acceleration |

| -CH₃ | Electron-Donating | Rate Deceleration |

| -OCH₃ | Electron-Donating (Resonance) | Rate Deceleration |

These relationships are crucial for designing multi-step syntheses, allowing chemists to predict how the reactivity of an intermediate will change as functional groups are added or modified. nih.govmountainscholar.org

Introduction of Additional Functional Groups on the Pyridine Ring

The regioselective introduction of new functional groups onto the this compound ring is essential for creating diverse analogues. Directed ortho metalation (DoM) is a premier strategy for achieving such site-selectivity. researchgate.netyoutube.com

In the context of pyridines, the ring nitrogen itself acts as a powerful directing metalation group (DMG). pearson.com Upon treatment with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium), the lithium cation coordinates to the nitrogen, directing the deprotonation of the closest (ortho) C-H bond. For a 2-substituted pyridine, this typically occurs at the C6 position.

For this compound, the primary sites for functionalization via DoM would be the C3, C4, and C6 positions.

Lithiation at C6: The pyridine nitrogen strongly directs lithiation to the C6 position. The resulting 6-lithio-2-fluoro-5-isopropylpyridine can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new substituents.

Lithiation at C3 or C4: Accessing the C3 or C4 positions can be more challenging and may require specialized strategies, such as using a temporary blocking group at C6 or employing a different DMG installed at C3 or C4 to override the influence of the ring nitrogen. For example, an amide group at C3 could direct lithiation to the C4 position. libretexts.org

An alternative approach involves halogenation. While direct electrophilic halogenation of the electron-deficient pyridine ring can be difficult, modern methods using designed phosphine (B1218219) reagents can achieve selective halogenation at specific positions, which can then be used as handles for further cross-coupling reactions. youtube.com

Modification of the Isopropyl Side Chain

The isopropyl group is not merely a passive substituent; its "benzylic" position—the tertiary carbon directly attached to the pyridine ring—is activated for specific chemical transformations analogous to those seen in alkylbenzenes. masterorganicchemistry.comchadsprep.com

Oxidation: One of the most characteristic reactions of alkyl groups attached to aromatic rings is side-chain oxidation. This requires the presence of at least one C-H bond on the benzylic carbon. scilit.com The tertiary hydrogen of the isopropyl group is susceptible to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. Under harsh conditions, this reaction typically cleaves the isopropyl group to yield the corresponding carboxylic acid, 2-fluoropyridine-5-carboxylic acid.

Radical Halogenation: The benzylic C-H bond is relatively weak due to the ability of the aromatic ring to stabilize the resulting radical through resonance. chadsprep.com This allows for selective free-radical halogenation at this position. wikipedia.org Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light or AIBN), the tertiary hydrogen of the isopropyl group can be replaced with a bromine atom. youtube.com This yields 2-fluoro-5-(2-bromo-2-propanyl)pyridine, a versatile intermediate for subsequent nucleophilic substitution or elimination reactions.

| Reaction Type | Reagents | Product |

| Side-Chain Oxidation | KMnO₄, H⁺, heat | 2-Fluoropyridine-5-carboxylic acid |

| Radical Bromination | NBS, UV light or AIBN | 2-Fluoro-5-(2-bromo-2-propanyl)pyridine |

These reactions demonstrate that the isopropyl side chain is a site for strategic functionalization, enabling modifications that are distinct from reactions on the pyridine ring itself.

Exploring Polyhalogenated Pyridine Derivatives Bearing the Isopropyl Group

Polyhalogenated pyridines bearing an isopropyl group, particularly perfluorinated systems, serve as highly versatile building blocks in synthetic chemistry due to their pronounced electrophilicity. A key example is perfluoro-4-isopropylpyridine. chadsprep.com This compound is exceptionally reactive towards nucleophiles, with substitution occurring preferentially at the 2- and 6-positions.

This high reactivity has been harnessed for the synthesis of complex molecular architectures. For instance, perfluoro-4-isopropylpyridine has been utilized as a foundational component in the two-step synthesis of various macrocyclic systems that incorporate pyridine subunits. These macrocycles are formed by reacting the perfluorinated pyridine with difunctional nucleophiles.

Furthermore, organometallic strategies have been employed to create novel bipyridyl derivatives. Bromination of perfluoro-4-isopropylpyridine can efficiently produce the 2,6-dibromo derivative. This dibrominated compound can then undergo lithium-halogen exchange to form a lithio derivative, which acts as a potent nucleophile. Trapping this intermediate with another equivalent of a perfluoropyridine leads to the formation of highly fluorinated 2,2'-bipyridyl systems.

The research in this area highlights the utility of polyhalogenated isopropylpyridines as precursors to advanced materials and complex molecular structures.

Applications of 2 Fluoro 5 Isopropylpyridine in Advanced Chemical Synthesis

Role as a Key Synthetic Intermediate in Organic Synthesis

Fluorinated pyridine (B92270) derivatives are widely recognized as crucial intermediates in the synthesis of a diverse range of organic compounds, particularly in the pharmaceutical and agrochemical industries. The presence of a fluorine atom on the pyridine ring significantly influences the molecule's reactivity, often facilitating nucleophilic substitution reactions at the fluorine-bearing carbon. This enhanced reactivity makes compounds like 2-Fluoro-5-isopropylpyridine valuable precursors for the introduction of the 5-isopropylpyridyl moiety into larger, more complex molecules.

While direct research literature exclusively detailing the role of this compound as a synthetic intermediate is specific, the utility of analogous fluorinated pyridines is well-documented. For instance, compounds such as 2-amino-5-fluoropyridine (B1271945) serve as vital intermediates in the synthesis of bioactive molecules. This body of research on related compounds strongly suggests that this compound can function as a key building block, enabling chemists to access novel chemical space in drug discovery and the development of new agrochemicals. The isopropyl group, in particular, can offer advantages in terms of modifying lipophilicity and metabolic stability in the target molecules.

| Analogous Fluorinated Pyridine | Application as Synthetic Intermediate |

| 2-Amino-5-fluoropyridine | Synthesis of peptide deformylase inhibitors |

| 2-Chloro-5-fluoropyridine derivatives | Intermediates for pharmaceuticals and functional materials nih.gov |

| 2-Fluoro-5-iodopyridine | Precursor in the synthesis of nicotinic pharmacophore analogs |

Utilization in the Synthesis of Complex Organic Scaffolds

The construction of complex organic scaffolds is a central theme in modern organic chemistry, with applications ranging from total synthesis to materials science. The unique electronic properties of fluorinated pyridines make them attractive components in the design and synthesis of novel molecular architectures. A significant example of this is the use of a closely related compound, perfluoro-4-isopropylpyridine, as a building block for the synthesis of macrocyclic systems. researchgate.netrsc.org

In this work, the high reactivity of the carbon-fluorine bonds in the polyfluorinated pyridine ring towards nucleophiles was exploited to construct large, cyclic structures. researchgate.net The synthesis involved a two-step process where a dianion, generated from a resorcinol (B1680541) derivative, reacts with two equivalents of perfluoro-4-isopropylpyridine to form a bridged system. researchgate.net Subsequent cyclization with another equivalent of the fluorinated pyridine yields a 16-membered macrocycle. researchgate.net This methodology has been extended to the synthesis of a variety of macrocycles using different glycol derivatives, demonstrating the versatility of fluorinated isopropylpyridines in constructing complex, supramolecular systems. researchgate.net

These findings highlight the potential of this compound to be utilized in similar synthetic strategies. The reactivity of its C-F bond, while less pronounced than in a perfluorinated system, can still be harnessed for the construction of complex scaffolds, including macrocycles and other polycyclic structures, which are of significant interest in host-guest chemistry and materials science. researchgate.netrsc.org

| Reactants | Resulting Macrocycle |

| Perfluoro-4-isopropylpyridine and 5-methyl-resorcinol derivative | 16-membered macrocyclic ring researchgate.net |

| Perfluoro-4-isopropylpyridine and Ethylene glycol derivative | Corresponding macrocycle researchgate.net |

| Perfluoro-4-isopropylpyridine and Diethylene glycol derivative | Corresponding macrocycle researchgate.net |

| 4-Methoxy-2,3,5,6-tetrafluoropyridine and various diols | Variety of macrocycles researchgate.net |

Applications as a Ligand in Catalysis

Pyridine-based ligands play a pivotal role in transition metal catalysis, with their electronic and steric properties being readily tunable to influence the outcome of catalytic reactions. The introduction of a fluorine atom into the pyridine ring can significantly alter its electronic character, making it more electron-deficient. This modification can impact the stability and reactivity of the resulting metal complexes.

While specific studies detailing the use of this compound as a ligand are not prevalent, the broader class of fluorinated pyridines has been explored in catalytic applications. For example, in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, pyridine-containing ligands are commonly employed. nih.govresearchgate.netmdpi.comnih.govclaremont.edu The electron-withdrawing nature of the fluorine atom in this compound could potentially enhance the catalytic activity or stability of a palladium catalyst by modifying the electron density at the metal center.

Furthermore, the steric bulk of the isopropyl group at the 5-position can also play a crucial role in controlling the selectivity of catalytic transformations. The combination of these electronic and steric features makes this compound an intriguing candidate for investigation as a ligand in a variety of catalytic processes, including cross-coupling reactions, hydrogenations, and asymmetric catalysis.

| Catalytic Reaction | Potential Role of Fluorinated Pyridine Ligands |

| Suzuki-Miyaura Cross-Coupling | Modulating catalyst activity and stability nih.govresearchgate.netmdpi.comnih.govclaremont.edu |

| C-S Bond Activation | Facilitating transition metal-mediated transformations claremont.edu |

| Asymmetric Catalysis | Influencing enantioselectivity through steric and electronic effects |

Contribution to Specialty Chemicals and Advanced Materials Science

The unique properties imparted by fluorine substitution make fluorinated organic compounds highly valuable in the development of specialty chemicals and advanced materials. These applications often leverage the high thermal stability, chemical resistance, and specific electronic properties of fluorinated molecules.

In the realm of materials science, fluorinated compounds have found applications in the development of liquid crystals and organic light-emitting diodes (OLEDs). The introduction of fluorine can influence the mesomorphic properties of liquid crystals and the performance of OLED devices. nih.gov The polarity and steric profile of the fluoro substituent can significantly modify properties such as dielectric anisotropy and optical anisotropy, which are crucial for display applications. nih.gov While direct applications of this compound in these areas have not been extensively reported, its structural features suggest potential utility.

Furthermore, fluorinated pyridines are important building blocks in the agrochemical industry. researchgate.netccspublishing.org.cnnih.govagropages.com The presence of fluorine can enhance the biological activity and metabolic stability of pesticides. The trifluoromethylpyridine moiety, for instance, is a key structural motif in numerous active agrochemical ingredients. nih.gov This precedent suggests that this compound could serve as a valuable scaffold for the synthesis of novel and effective crop protection agents.

| Field | Potential Application of this compound |

| Liquid Crystals | Modification of mesomorphic and physical properties nih.gov |

| Agrochemicals | Building block for novel pesticides with enhanced efficacy researchgate.netccspublishing.org.cnnih.govagropages.com |

Emerging Research Directions and Future Perspectives for 2 Fluoro 5 Isopropylpyridine

Integration with Flow Chemistry and Automated Synthesis

The precise and efficient synthesis of complex molecules is a cornerstone of modern chemistry. Flow chemistry and automated synthesis platforms are emerging as transformative technologies in this regard, offering enhanced reaction control, safety, and scalability. While specific studies on the continuous flow synthesis of 2-fluoro-5-isopropylpyridine are not yet prevalent, the broader success with related fluorinated heterocycles provides a strong indication of future directions.

Continuous flow processes have been successfully employed for the synthesis of various pyridine (B92270) derivatives. For instance, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine synthesis have been adapted to microwave flow reactors, enabling the one-step preparation of pyridines and dihydropyridines. beilstein-journals.org This approach allows for the telescoping of reaction steps, such as Michael addition and cyclodehydration, without the need to isolate intermediates. beilstein-journals.org Furthermore, a rapid and modular continuous flow synthesis of highly functionalized fluorinated pyrazoles and pyrazolines has been developed, demonstrating the safe handling of hazardous intermediates like diazoalkanes at elevated temperatures. nih.govmit.edu This "assembly-line" approach allows for sequential modifications within a continuous stream, significantly reducing synthesis time. nih.govmit.edu